o-(p-(Dimethylamino)benzylideneamino)phenol

Overview

Description

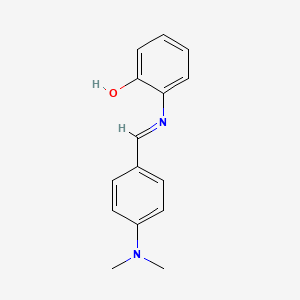

o-(p-(Dimethylamino)benzylideneamino)phenol: is an organic compound with the molecular formula C15H16N2O It is known for its unique structure, which includes a dimethylamino group attached to a benzylideneamino moiety, linked to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-(p-(Dimethylamino)benzylideneamino)phenol typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

o-(p-(Dimethylamino)benzylideneamino)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The imine group can be reduced to form secondary amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Quinone derivatives.

Reduction: Secondary amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

o-(p-(Dimethylamino)benzylideneamino)phenol has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of o-(p-(Dimethylamino)benzylideneamino)phenol involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with cellular components, leading to changes in cellular functions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

o-(p-(Dimethylamino)benzylideneamino)aniline: Similar structure but with an aniline group instead of a phenol group.

p-(Dimethylamino)benzaldehyde: Lacks the aminophenol moiety.

2-Aminophenol: Lacks the dimethylaminobenzylidene group.

Uniqueness

o-(p-(Dimethylamino)benzylideneamino)phenol is unique due to its combination of a dimethylamino group, benzylideneamino moiety, and phenol group. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in research and industry.

Biological Activity

o-(p-(Dimethylamino)benzylideneamino)phenol, a Schiff base compound, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its antimicrobial, antidiabetic, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-(dimethylamino)benzaldehyde with o-aminophenol. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) confirm the formation of the Schiff base structure. The compound exhibits distinct spectral features indicative of its functional groups.

Antimicrobial Activity

Research indicates that this compound demonstrates broad-spectrum antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In a study assessing antimicrobial efficacy, the compound exhibited significant inhibition against:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

- Candida albicans

The minimum inhibitory concentration (MIC) values for these organisms ranged from 15.625 μM to 62.5 μM, showcasing its potential as an effective antimicrobial agent .

Antidiabetic Activity

The compound also shows promising antidiabetic properties . It acts as an inhibitor of key enzymes involved in carbohydrate metabolism, specifically:

- α-amylase : Inhibition rate of 93.2%

- α-glucosidase : Inhibition rate of 73.7%

These results suggest that this compound could be beneficial in managing postprandial blood glucose levels .

Anticancer Activity

Studies have highlighted the potential of this compound as an anticancer agent . Interaction studies with human DNA reveal that it may induce hyperchromism and hypochromism effects, indicating strong binding affinity which is crucial for anticancer activity. The compound demonstrated an IC50 value of 40.89 μg/mL against A549 lung cancer cells, suggesting moderate effectiveness in inhibiting cancer cell proliferation .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Effectiveness (IC50/MIC) |

|---|---|---|

| Antimicrobial | S. aureus, E. coli, B. subtilis | MIC: 15.625 - 62.5 μM |

| Antidiabetic | α-amylase, α-glucosidase | Amylase Inhibition: 93.2% |

| Glucosidase Inhibition: 73.7% | ||

| Anticancer | A549 lung cancer cells | IC50: 40.89 μg/mL |

Case Studies

Several case studies have evaluated the biological effects of related Schiff base compounds, reinforcing the findings regarding their antimicrobial and anticancer activities:

- A study conducted on a series of Schiff bases derived from dimethylaminobenzaldehyde showed promising antibacterial effects against MRSA strains with MIC values significantly lower than conventional antibiotics .

- Another research highlighted the effectiveness of similar compounds in reducing biofilm formation in Pseudomonas aeruginosa, indicating that structural modifications could enhance their therapeutic potential .

Properties

IUPAC Name |

2-[[4-(dimethylamino)phenyl]methylideneamino]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(2)13-9-7-12(8-10-13)11-16-14-5-3-4-6-15(14)18/h3-11,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZBNSJPZKCNPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296842 | |

| Record name | o-(p-(Dimethylamino)benzylideneamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3230-43-1 | |

| Record name | NSC112118 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-(p-(Dimethylamino)benzylideneamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(DIMETHYLAMINO)BENZYLIDENEAMINO)PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.